molecular formula C12H16O2 B1198109 3-N-Butyl-4,5-dihydrophthalide CAS No. 62006-39-7

3-N-Butyl-4,5-dihydrophthalide

Cat. No. B1198109
CAS RN: 62006-39-7
M. Wt: 192.25 g/mol
InChI Key: ZPIKVDODKLJKIN-UHFFFAOYSA-N
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Description

3-N-Butyl-4,5-dihydrophthalide, also known as Senkyunolide A, is a natural product found in Angelica sinensis, Apium graveolens, and other organisms . It is also known by other names such as 3-butyl-4,5-dihydro-3H-isobenzofuran-1-one .


Synthesis Analysis

The synthesis of 3-N-Butyl-4,5-dihydrophthalide has been achieved through microbial transformations using strains of fungi. Aspergillus candidus AM 386 was used as the biocatalyst, and the product yield reached 97.6% .


Molecular Structure Analysis

The molecular formula of 3-N-Butyl-4,5-dihydrophthalide is C12H16O2, and its molecular weight is 192.2542 . The IUPAC Standard InChI is InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10 (9)12 (13)14-11/h5,7,11H,2-4,6,8H2,1H3 .

Scientific Research Applications

Fungistatic Activity

3-N-Butyl-4,5-dihydrophthalide has been studied for its fungistatic activity . In a study, it was synthesized using whole-cell biocatalysts, and the product yield reached 97.6% when Aspergillus candidus AM 386 was used as the biocatalyst . The synthesized compound was tested against clinical strains of Candida albicans, showing a minimum inhibitory concentration below 50 µg/mL .

Metabolite of 3-n-Butylidenephthalide

This compound is a metabolite formulated during mammalian metabolism of 3-n-butylidenephthalide . The study aimed to examine the utility of whole-cell biocatalysts for obtaining 3-butyl-3-hydroxyphthalide .

Detoxification Pathway

The 3-n-butylidenephthalide metabolite was generally inactive, and this feature in combination with its low lipophilicity suggests its involvement in the detoxification pathway .

Biotransformation Process

The compound has been used to elucidate the mechanisms of the biotransformation process .

Pharmacological Properties

Phthalides, including 3-N-Butyl-4,5-dihydrophthalide, have been widely tested for their pharmacological properties . They are found mainly in plants from the family Apiaceae, such as Angelica acutiloba, Angelica sinensis, Apium graveolens, Cnidium officinale, Levisticum officinale, and Ligusticum porteri .

Anti-Inflammatory Properties

Various sections of the plant Apium graveolens, which contains phthalides, are utilized to prepare therapeutic formulations in traditional systems of medicine due to the plant’s possible anti-inflammatory properties .

Antioxidant Properties

The plant Apium graveolens, which contains phthalides, is also known for its possible antioxidant properties .

Analytical Standard

3-N-Butyl-4,5-dihydrophthalide may be used as an analytical standard .

Mechanism of Action

Target of Action

The primary target of 3-N-Butyl-4,5-dihydrophthalide is the long-chain acyl-CoA synthetase 4 (ACSL4) enzyme . ACSL4 plays a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid involved in cellular signaling .

Mode of Action

3-N-Butyl-4,5-dihydrophthalide interacts with its target, ACSL4, by inhibiting its activity . This inhibition disrupts the esterification of arachidonic acid, a process mediated by ACSL4 . The disruption of this process effectively impedes hepatocyte ferroptosis, a form of regulated cell death .

Biochemical Pathways

The action of 3-N-Butyl-4,5-dihydrophthalide affects the arachidonic acid metabolism pathway . By inhibiting ACSL4, the compound prevents the conversion of arachidonic acid into its active form, thereby reducing the production of eicosanoids, bioactive lipids that mediate inflammatory responses . This action also impacts the ferroptosis pathway, preventing the iron-dependent cell death that can occur in response to certain physiological conditions .

Pharmacokinetics

This hydroxylation typically occurs on the side chain of the molecule .

Result of Action

The inhibition of ACSL4 by 3-N-Butyl-4,5-dihydrophthalide leads to a decrease in the production of eicosanoids, reducing inflammation and other responses mediated by these bioactive lipids . Additionally, by impeding hepatocyte ferroptosis, the compound can protect liver cells from iron-dependent cell death, potentially offering therapeutic benefits in conditions such as metabolic dysfunction-associated fatty liver disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-N-Butyl-4,5-dihydrophthalide. For instance, the compound’s solubility in water and its pKa, a measure of acid strength, can affect its absorption and distribution within the body . Additionally, the presence of other substances, such as inhibitors or inducers of the enzymes involved in its metabolism, can impact the compound’s bioavailability and overall effect .

Safety and Hazards

The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 3-N-Butyl-4,5-dihydrophthalide . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

Future Directions

Phthalides, including 3-N-Butyl-4,5-dihydrophthalide, have been widely tested for their pharmacological properties . Further investigations on the molecular mechanisms involved in biological activity are recommended for offering new insights into profound comprehension of phthalide applications .

properties

IUPAC Name

3-butyl-4,5-dihydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIKVDODKLJKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977545
Record name 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-Butyl-4,5-dihydrophthalide

CAS RN

62006-39-7
Record name 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of quorum sensing in bacteria, and how does 3-n-Butyl-4,5-dihydrophthalide interact with this system?

A1: Quorum sensing is a communication system bacteria use to coordinate gene expression, including those related to virulence factors, based on population density. [, ] By disrupting this system, it's possible to render pathogenic bacteria less harmful without directly killing them. [] 3-n-Butyl-4,5-dihydrophthalide, a compound isolated from celery (Apium graveolens), has demonstrated anti-quorum sensing activity against Chromobacterium violaceum, a bacterium often used as a model for studying quorum sensing. [] While the exact mechanism of action remains unclear, the compound significantly reduced violacein production, a pigment regulated by quorum sensing in C. violaceum. [] This suggests that 3-n-Butyl-4,5-dihydrophthalide interferes with the signaling pathways involved in quorum sensing, potentially inhibiting the expression of virulence factors.

Q2: What research supports the identification and isolation of 3-n-Butyl-4,5-dihydrophthalide from celery, and what methods were employed?

A2: The identification and isolation of 3-n-Butyl-4,5-dihydrophthalide as a potential anti-quorum sensing agent from celery extract involved a multi-step process. [] Initial screening of various herbs and spices identified celery as a promising candidate due to its significant inhibition of violacein production in C. violaceum. [] High-performance thin-layer chromatography (HPTLC) combined with bio-autography further confirmed the presence of an active compound in the celery extract. [] Subsequent isolation was achieved using preparative high-performance liquid chromatography-mass spectrometry (HPLC-MS), which separates and identifies compounds based on their chemical properties. [] Finally, the isolated compound's structure was definitively determined using gas chromatography-mass spectrometry (GC-MS), confirming its identity as 3-n-Butyl-4,5-dihydrophthalide (also known as sedanenolide). [] These findings suggest that this compound contributes significantly to the observed anti-quorum sensing activity of celery extract.

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